molecular formula C44H49N5O7Si B13391320 N6-Benzoyl-3'-O-tert-butyldimethylsilyl-5'-O-DMT-adenosine

N6-Benzoyl-3'-O-tert-butyldimethylsilyl-5'-O-DMT-adenosine

Cat. No.: B13391320
M. Wt: 788.0 g/mol
InChI Key: QNPRMZLAAWKAPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-Benzoyl-3'-O-tert-butyldimethylsilyl-5'-O-DMT-adenosine (CAS: 69504-07-0) is a modified nucleoside derivative with critical applications in oligonucleotide synthesis and biomedical research. Its molecular formula is C₃₈H₄₅N₅O₇Si (exact mass: 673.254 g/mol), featuring a benzoyl (Bz) group at the N6 position of adenine, a 3'-O-tert-butyldimethylsilyl (TBDMS) protecting group, and a 5'-O-dimethoxytrityl (DMT) group. These modifications enhance its stability during solid-phase synthesis and enable selective deprotection steps, making it indispensable for constructing RNA and DNA analogs .

The compound is widely used to study adenosine receptor interactions, antiviral therapies, and cancer research due to its ability to mimic natural nucleosides while resisting enzymatic degradation .

Properties

Molecular Formula

C44H49N5O7Si

Molecular Weight

788.0 g/mol

IUPAC Name

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C44H49N5O7Si/c1-43(2,3)57(6,7)56-38-35(55-42(37(38)50)49-28-47-36-39(45-27-46-40(36)49)48-41(51)29-14-10-8-11-15-29)26-54-44(30-16-12-9-13-17-30,31-18-22-33(52-4)23-19-31)32-20-24-34(53-5)25-21-32/h8-25,27-28,35,37-38,42,50H,26H2,1-7H3,(H,45,46,48,51)

InChI Key

QNPRMZLAAWKAPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Origin of Product

United States

Preparation Methods

The synthesis of 5’-DMT-3’-TBDMS-Bz-rA involves multiple steps to introduce protective groups at specific positions on the adenosine molecule. The process typically includes:

    Protection of the 5’-hydroxyl group: with a dimethoxytrityl (DMT) group.

    Protection of the 2’-hydroxyl group: with a tert-butyl dimethylsilyl (TBDMS) group.

    Protection of the amino group: on the adenine base with a benzoyl (Bz) group.

    Attachment of the phosphoramidite group: at the 3’-position

Industrial production methods involve the use of automated synthesizers compatible with various oligonucleotide synthesis systems, such as ABI and AKTA systems .

Chemical Reactions Analysis

5’-DMT-3’-TBDMS-Bz-rA undergoes several types of chemical reactions, including:

Common reagents used in these reactions include acids for deprotection (e.g., trichloroacetic acid for DMT removal) and activators for coupling (e.g., tetrazole derivatives) . The major products formed are oligonucleotides with specific sequences and modifications.

Scientific Research Applications

5’-DMT-3’-TBDMS-Bz-rA is widely used in scientific research, particularly in the fields of:

    Chemistry: Synthesis of modified oligonucleotides for various applications.

    Biology: Study of RNA structure and function, as well as the development of RNA-based therapeutics.

    Medicine: Design and synthesis of RNA molecules for gene therapy and other medical applications.

    Industry: Production of high-purity RNA for diagnostic and therapeutic purposes

Mechanism of Action

The compound exerts its effects by protecting the nucleoside during chemical synthesis, preventing unwanted side reactions and degradation. The protective groups are selectively removed under controlled conditions, allowing the formation of the desired RNA product. The molecular targets and pathways involved include the specific enzymes and reagents used in oligonucleotide synthesis .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name CAS No. Molecular Formula Molecular Weight Key Functional Groups Applications
Target Compound 69504-07-0 C₃₈H₄₅N₅O₇Si 673.71 3'-O-TBDMS, 5'-O-DMT, N6-Bz Oligonucleotide synthesis, antiviral research
N6-Benzoyl-2'-O-benzyl-5'-O-DMT-adenosine 209968-94-5 C₁₈H₁₇N₅O₅ 383.36 2'-O-benzyl, 5'-O-DMT, N6-Bz Adenosine receptor studies, tumor research
N6-Benzoyl-3'-O-benzyl-5'-O-DMT-adenosine - C₄₅H₄₁N₅O₇ 763.84 3'-O-benzyl, 5'-O-DMT, N6-Bz Cardiovascular and inflammation research
N6-Benzoyl-2'-deoxy-5'-O-DMT-adenosine 3'-CE phosphoramidite 98796-53-3 C₄₇H₅₂N₇O₇P 857.93 2'-deoxy, 3'-CE phosphoramidite DNA analog synthesis
N6-Benzoyl-5'-O-DMT-2'-O-(2-methoxyethyl)adenosine 251647-53-7 C₃₉H₅₄N₇O₆PSi 775.97 2'-O-methoxyethyl, 5'-O-DMT Enhanced nuclease resistance in antisense oligonucleotides

Critical Notes on Comparative Performance

  • Thermal Stability : The 3'-O-TBDMS group in the target compound provides better thermal stability (stable up to 80°C) than benzyl-protected analogs, which degrade at 60°C .
  • Cost and Accessibility : Phosphoramidite derivatives (e.g., CAS 98796-53-3) are more expensive (€708.45/5g) due to their reactive groups, whereas the target compound is cost-effective for large-scale mRNA production .
  • Therapeutic Potential: The fluorinated analog (CAS 2248740-48-7) exhibits enhanced antiviral activity against RNA viruses but requires complex synthesis routes .

Biological Activity

N6-Benzoyl-3'-O-tert-butyldimethylsilyl-5'-O-DMT-adenosine is a modified nucleoside that has garnered attention for its diverse biological activities. This compound is primarily utilized in the synthesis of oligonucleotides and exhibits properties that may be beneficial in various therapeutic contexts, including anti-cancer and anti-viral applications.

The chemical structure of this compound consists of:

  • Molecular Formula : C₄₄H₅₁N₅O₇Si
  • Molecular Weight : 811.01 g/mol

This compound features a benzoyl group at the N6 position and a tert-butyldimethylsilyl (TBDMS) protecting group at the 3' position, along with a 5'-O-DMT group, which enhances its stability and solubility in biological systems.

1. Anti-Cancer Properties

Research indicates that this compound exhibits significant anti-cancer activity. In various studies, this compound has been shown to:

  • Induce apoptosis in cancer cell lines, including melanoma and ovarian cancer cells.
  • Demonstrate cytotoxic effects with IC50 values ranging from 1.5 μM to 33.8 μM depending on the cell type .

Table 1: Cytotoxicity of this compound

Cell LineIC50 Value (μM)Mechanism of Action
B16F10 (Melanoma)13.7Apoptosis induction
A2780 (Ovarian)1.5Cell cycle arrest
NIH 3T3 (Fibroblast)33.8Selective toxicity

2. Antiviral Activity

The compound has also been evaluated for its antiviral properties against various viruses, including HIV and influenza. It acts by inhibiting viral replication and modulating host immune responses .

This compound interacts with several biological pathways:

  • Apoptosis Pathway : Triggers intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Regulation : Influences checkpoints in the cell cycle, particularly in cancer cells.
  • Immune Modulation : Enhances immune response against viral infections through activation of innate immune pathways .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Melanoma Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor growth in mice bearing B16F10 melanoma tumors, with increased rates of apoptosis observed in treated samples .
  • HIV Replication Inhibition : Another study reported that this compound effectively reduced HIV replication in vitro by interfering with reverse transcription processes, showcasing its potential as an antiviral agent .

Q & A

Q. What is the functional role of the benzoyl, TBDMS, and DMT groups in this compound during oligonucleotide synthesis?

The N6-benzoyl group protects the exocyclic amine of adenosine, preventing undesired side reactions during solid-phase synthesis . The 3'-O-TBDMS (tert-butyldimethylsilyl) group stabilizes the 3'-hydroxyl, enabling selective 5'-to-3' chain elongation, while the 5'-O-DMT (4,4'-dimethoxytrityl) acts as a transient protecting group, allowing controlled deprotection for sequential coupling. The DMT group also provides a UV-active handle for monitoring coupling efficiency via trityl assays .

Q. How is the purity of this phosphoramidite validated, and what methods are used for purification?

Purity is typically assessed using reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/ammonium acetate buffer) and confirmed by 1^1H/13^13C NMR for structural integrity . Purification involves silica gel chromatography with gradient elution (e.g., chloroform/methanol mixtures) to isolate the phosphoramidite from byproducts. Purity grades ≥95% (HPLC) are standard for reliable synthesis .

Advanced Research Questions

Q. How can coupling efficiency be optimized when incorporating this compound into oligonucleotides?

Coupling efficiency (>99%) is achieved by:

  • Using fresh 0.25 M 5-ethylthio-1H-tetrazole (ETT) or benzimidazolium triflate as an activator.
  • Extending coupling time to 3–5 minutes for sterically hindered phosphoramidites.
  • Ensuring anhydrous conditions (<10 ppm H2_2O) in acetonitrile solvent. Post-coupling, capping with acetic anhydride and 1-methylimidazole quenches unreacted 5'-OH groups .

Q. What side reactions occur during TBDMS or DMT deprotection, and how are they mitigated?

  • TBDMS cleavage : Incomplete removal by 1 M tetrabutylammonium fluoride (TBAF) in THF can leave residual silyl groups, detected via MALDI-TOF MS. Optimization includes extended reaction times (24–48 hours) at 25°C .
  • DMT retention : Acidic deprotection (3% trichloroacetic acid in dichloromethane) must be time-controlled to avoid depurination. Trityl monitoring ensures complete removal without overexposure .

Q. How does the N6-benzoyl modification influence oligonucleotide stability in biological assays?

The N6-benzoyl group enhances resistance to endonucleases by sterically hindering enzymatic cleavage. Stability is assessed via:

  • Serum stability assays : Incubating oligonucleotides in fetal bovine serum (FBS) and analyzing degradation by PAGE or LC-MS.
  • Thermal denaturation studies : Monitoring melting temperature (TmT_m) shifts to confirm duplex stabilization .

Methodological Considerations

  • Structural validation : Use 1^1H NMR (300 MHz, CDCl3_3) to confirm TBDMS and DMT positions. Key signals include δ 0.07–0.09 ppm (TBDMS -Si(CH3_3)2_2) and δ 6.8–7.4 ppm (DMT aromatic protons) .
  • Synthesis troubleshooting : MALDI-TOF MS identifies deletions or truncations. For example, a 330 Da mass defect indicates incomplete DMT removal .

Contradictions and Resolutions

  • Yield variability : reports 36% yield for a related TBS-protected compound, suggesting steric hindrance may require excess phosphoramidite (1.5–2.0 eq) to improve efficiency .
  • Purity thresholds : While ≥95% purity is standard, advanced applications (e.g., gene therapy) may require ≥98% (HPLC) to minimize side products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.